1-(4-((2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)sulfonyl)phenyl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(4-((2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)sulfonyl)phenyl)ethanone is a useful research compound. Its molecular formula is C17H19N3O3S and its molecular weight is 345.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary target of this compound is the metabotropic glutamate receptor subtype 2 (mGluR2) . mGluR2 is a part of the G-protein-coupled receptor family and plays a key role in several brain functions .
Mode of Action
This compound acts as a negative allosteric modulator (NAM) of mGluR2 . By binding to this receptor, it modulates synaptic transmission and neuronal excitability in the central nervous system (CNS) .
Biochemical Pathways
The activation of mGluR2 by glutamate leads to the engagement of intracellular signaling partners, resulting in various cellular events . This compound, as a NAM, can potentially inhibit these events, affecting the modulation of synaptic transmission and neuronal excitability .
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its role as a NAM of mGluR2. It can potentially affect mood disorders and cognitive or memory dysfunction .
Biochemical Analysis
Biochemical Properties
It is known that this compound acts as a negative allosteric modulator of the metabotropic glutamate receptor subtype 2 (mGluR2) . This suggests that it may interact with enzymes, proteins, and other biomolecules involved in glutamate signaling pathways.
Cellular Effects
Given its role as a negative allosteric modulator of mGluR2 , it may influence cell function by modulating glutamate signaling pathways, which could impact gene expression and cellular metabolism.
Molecular Mechanism
Its role as a negative allosteric modulator suggests that it may bind to the mGluR2 receptor, inhibiting its activation and subsequently influencing downstream signaling pathways .
Metabolic Pathways
Given its interaction with mGluR2 , it may be involved in pathways related to glutamate metabolism.
Properties
IUPAC Name |
1-[4-[(2-cyclopropyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-5-yl)sulfonyl]phenyl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O3S/c1-12(21)13-4-6-16(7-5-13)24(22,23)19-8-9-20-15(11-19)10-17(18-20)14-2-3-14/h4-7,10,14H,2-3,8-9,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUGJCJNNQPQVNQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)S(=O)(=O)N2CCN3C(=CC(=N3)C4CC4)C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.